2-{3-[(Dimethylsulfamoyl)amino]propyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
1-[3-(dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-18(2)23(21,22)16-8-3-11-19-14(20)5-4-13(17-19)12-6-9-15-10-7-12/h4-7,9-10,16H,3,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVFELVPULPEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(Dimethylsulfamoyl)amino]propyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the condensation of a pyridazinone derivative with a pyridine-containing intermediate, followed by the introduction of the dimethylsulfamoyl group through sulfonamide formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-{3-[(Dimethylsulfamoyl)amino]propyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{3-[(Dimethylsulfamoyl)amino]propyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme activity and protein interactions due to its ability to bind to specific biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(Dimethylsulfamoyl)amino]propyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine Derivatives
Pyridine-based analogs, such as those listed in (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol and N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide), share the pyridine ring but differ in substituents and core heterocycles. Unlike the target compound, which incorporates a dihydropyridazinone ring, these derivatives focus on pyridine with hydroxyl, silyl ether, or pivalamide groups. For example:
- 3-(2-Aminopyridin-3-yl)propan-1-ol (MFCD: 30590344): Features a primary alcohol and aminopyridine group, likely conferring higher polarity compared to the dimethylsulfamoyl group in the target compound .
- N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide : Includes a bulky silyl ether, which may reduce solubility but enhance lipophilicity—contrasting with the sulfonamide’s balance of hydrophilicity and steric demands .
Dihydropyrimidinone Derivatives
The compound 2-{[2-hydroxy-3-(methylamino)propyl]sulfanyl}-6-propyl-1,4-dihydropyrimidin-4-one ( ) shares a partially saturated nitrogen heterocycle but differs in ring structure (pyrimidinone vs. pyridazinone). Key distinctions:
- Core Heterocycle: Pyridazinones (two adjacent nitrogen atoms) exhibit greater ring strain and polarity compared to pyrimidinones (nitrogen atoms at positions 1 and 3) .
- Substituents: The sulfanyl group in the pyrimidinone derivative may confer redox activity, whereas the dimethylsulfamoyl group in the target compound offers stronger hydrogen-bond acceptor capacity .
Other Heterocyclic Compounds
Compounds like 6-[3-(DIMETHYLAMINO)ACRYLOYL]-2-(3-METHOXYPHENYL)-4-METHYL-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE ( ) feature triazinedione or furobenzopyranone cores. These structures diverge significantly:
- Furobenzopyranones: Fused furan and benzopyran systems are more rigid and planar, favoring intercalation in biological targets—unlike the flexible propyl linker in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Solubility and Bioavailability : The dimethylsulfamoyl group in the target compound likely improves aqueous solubility compared to silyl ethers (e.g., ) but may reduce membrane permeability relative to acryloyl derivatives ( ) .
- Target Engagement: The dihydropyridazinone core’s polarity could favor interactions with polar enzyme active sites, whereas pyrimidinones ( ) might exhibit better passive diffusion due to reduced ring strain .
Biological Activity
The compound 2-{3-[(dimethylsulfamoyl)amino]propyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one (CAS Number: 1021137-82-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. With a molecular formula of , this compound belongs to the class of pyridazinones, which are known for diverse pharmacological properties.
Chemical Structure
The structure of the compound can be summarized as follows:
- Molecular Weight: 319.39 g/mol
-
Structure Formula:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
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Antitumor Activity:
- Studies have shown that derivatives of pyridazinones, including this compound, possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
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Anti-inflammatory Effects:
- The presence of the dimethylsulfamoyl group is linked to anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
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Antimicrobial Properties:
- Preliminary studies suggest that the compound may exhibit antibacterial and antifungal activities, although specific mechanisms remain to be elucidated.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of this compound:
The mechanisms underlying the biological activities of 2-{3-[(dimethylsulfamoyl)amino]propyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can be summarized as follows:
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Induction of Apoptosis:
- The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
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Cytokine Modulation:
- Its anti-inflammatory effects are likely mediated through modulation of signaling pathways such as NF-kB and MAPK, leading to decreased expression of inflammatory cytokines.
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Cell Cycle Arrest:
- Evidence suggests that it can induce G1 phase arrest in cancer cells, thereby inhibiting proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
